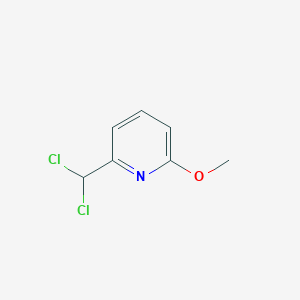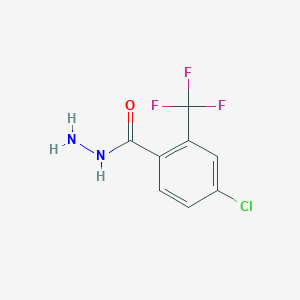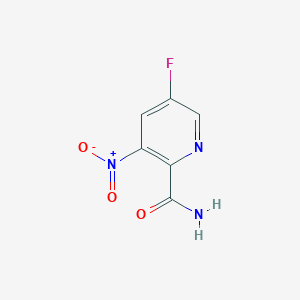
5-Fluoro-3-nitropicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-nitropicolinamide: is a fluorinated derivative of picolinamide, characterized by the presence of a fluorine atom at the 5th position and a nitro group at the 3rd position on the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-nitropicolinamide typically involves the nitration of 5-fluoropyridine derivatives. One common method is the nitration of 5-fluoropyridine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting 5-fluoro-3-nitropyridine is then converted to this compound through an amide formation reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow reactors are often employed to ensure better control over reaction conditions, improved safety, and higher yields. The use of continuous-flow technology allows for efficient heat and mass transfer, reducing the formation of byproducts and enhancing the overall efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-3-nitropicolinamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 5-Amino-3-nitropicolinamide.
Substitution: Various substituted picolinamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Fluoro-3-nitropicolinamide is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials with specific properties .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its fluorinated nature allows for the investigation of fluorine’s effects on biological systems .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of 5-Fluoro-3-nitropicolinamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The nitro group can participate in redox reactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil: A widely used anticancer drug with a fluorine atom at the 5th position of the uracil ring.
5-Fluoro-2-nitropyridine: Another fluorinated nitropyridine derivative with similar chemical properties.
Uniqueness: 5-Fluoro-3-nitropicolinamide is unique due to its specific substitution pattern on the pyridine ring. The combination of a fluorine atom and a nitro group imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H4FN3O3 |
|---|---|
Molekulargewicht |
185.11 g/mol |
IUPAC-Name |
5-fluoro-3-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C6H4FN3O3/c7-3-1-4(10(12)13)5(6(8)11)9-2-3/h1-2H,(H2,8,11) |
InChI-Schlüssel |
FXVRALBPKYWDTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Trifluoroacetate](/img/structure/B13678454.png)
![4-Fluoro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13678461.png)
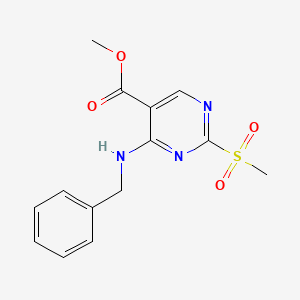
![8-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13678473.png)
![2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13678475.png)
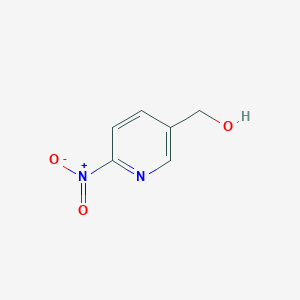
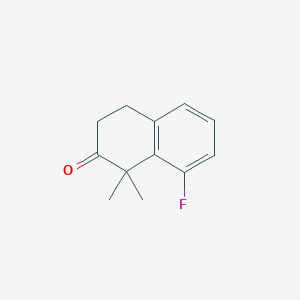


![5-Bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine](/img/structure/B13678520.png)

![5-Methoxybenzo[d]isothiazole](/img/structure/B13678531.png)
